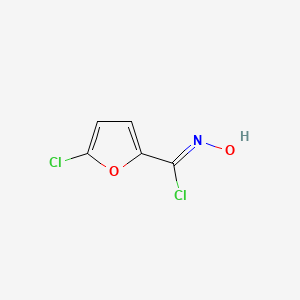![molecular formula C12H19NO3 B6599813 2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine CAS No. 1891547-20-8](/img/structure/B6599813.png)
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3,5-Dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine, also known as 2C-H, is a synthetic psychedelic drug of the 2C family. It is a derivative of the phenethylamine chemical class and is closely related to other psychedelics such as mescaline, LSD, and MDMA. 2C-H was first synthesized in 1996 by chemist Alexander Shulgin, who described its effects in his book PiHKAL (Phenethylamines I Have Known and Loved). 2C-H is known for its mild psychedelic effects and is used in scientific research to study the effects of psychedelics on the human brain.
Applications De Recherche Scientifique
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine has been used in scientific research to study the effects of psychedelics on the human brain. It has been used in studies to investigate the effects of psychedelics on mental health, creativity, and creativity-related processes. It has also been used in studies of the mechanisms of action of psychedelics and their potential therapeutic applications.
Mécanisme D'action
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine is thought to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors. It is believed to produce its psychedelic effects by activating these receptors and modulating the release of serotonin in the brain.
Biochemical and Physiological Effects
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine has been found to produce mild psychedelic effects in humans, including feelings of euphoria, altered perception of time and space, and altered sensory experiences. It has also been found to produce increased heart rate and blood pressure, increased pupil dilation, and increased body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively safe to handle. It is also relatively inexpensive and has a long shelf life. However, it has a low potency and can produce unpredictable effects in humans, which can limit its use in experiments.
Orientations Futures
Future research on 2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine could focus on developing more effective synthesis methods, investigating its effects on mental health, exploring its potential therapeutic applications, and studying its mechanism of action in more detail. Additionally, further research could be conducted to investigate the safety and efficacy of 2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine in clinical settings. Other potential future directions include exploring its effects on creativity, studying its interactions with other drugs, and investigating its effects on cognitive function.
Méthodes De Synthèse
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine is most commonly synthesized from 4-bromo-2,5-dimethoxyphenethylamine. The synthesis of 2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine involves a nucleophilic substitution reaction with methoxymethyl chloride in the presence of a base. The reaction is carried out in an aqueous solution of sodium hydroxide and the product is isolated by extraction with an organic solvent such as ether.
Propriétés
IUPAC Name |
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-14-8-10-11(15-2)6-9(4-5-13)7-12(10)16-3/h6-7H,4-5,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBIPRCCYSXZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1OC)CCN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,5-Dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol](/img/structure/B6599740.png)


![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)

![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)
![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoic acid](/img/structure/B6599791.png)


![(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid](/img/structure/B6599827.png)
![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)

